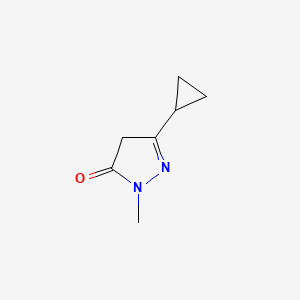

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Übersicht

Beschreibung

“3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of pyrazoles often involves the cyclocondensation of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction can be catalyzed by vitamin B1 and is characterized by simple operation, metal-free catalysis, and acid or base-free catalysis . The yield of this reaction can range from 78% to 92% .Molecular Structure Analysis

The molecular formula of “this compound” is C7H10N2O . The molecular weight of this compound is 138.1671 .Chemical Reactions Analysis

The chemical reactions of pyrazoles are diverse and can be influenced by various factors. For instance, the reaction of pyrazoles with α, β -unsaturated aldehydes/ketones can yield 1,3,5-trisubstituted pyrazoles . The reaction conditions and the nature of the substituents can significantly affect the outcome of these reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature . The compound has been characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole Derivatives Pyrazole derivatives, including structures similar to 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, are synthesized through various chemical processes. A study by Truong et al. (2008) describes the synthesis of 4,5-dihydro-N-tosyl-1H-pyrazoles through a convenient one-pot route, demonstrating the compound's utility in creating highly substituted pyrazolines for oxidation processes or as precursors for synthesizing highly substituted cyclopropanes (Truong, Kennedy, Vásquez, & Baumstark, 2008).

Ultrasound-Promoted Synthesis Ultrasound-promoted synthesis provides a rapid and efficient method for creating complex molecular structures. Nikpassand et al. (2010) demonstrated the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, highlighting the versatility of pyrazole derivatives in creating diverse and complex molecular structures (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Biological and Medicinal Applications Pyrazole and its derivatives find extensive use in biological and medicinal applications due to their presence in several biologically active compounds. Sadeghpour and Olyaei (2021) noted that compounds containing the 2,4-dihydro-3H-pyrazol-3-one structural motif exhibit a wide range of biological activities, highlighting their significance in medical and biological research (Sadeghpour & Olyaei, 2021).

Green Chemistry and Environmental Sustainability In the pursuit of environmentally friendly chemical processes, the one-pot multicomponent synthesis of 4,4’-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) using cellulose sulfuric acid as a catalyst is an example of green chemistry. This methodology, highlighted by Mosaddegh, Hassankhani, and Baghizadeh (2010), emphasizes the reduction of environmental pollution and operational hazards (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Catalytic Processes and Synthesis The use of nanocatalysts in synthesis processes has gained attention due to the advantages of mild reaction conditions and good yields. Majidi Arlan, Javahershenas, and Khalafy (2020) illustrated the synthesis of pyrazolo[3,4-b]pyridines using metal oxide silica-based metal bifunctional LDH as a nanocatalyst, showcasing the role of catalysts in enhancing the efficiency of synthesis processes (Majidi Arlan, Javahershenas, & Khalafy, 2020).

Wirkmechanismus

The exact mechanism of action can vary depending on the specific compound and its molecular structure. Some pyrazoline derivatives have been found to inhibit enzymes like acetylcholinesterase (AChE), which plays a crucial role in the nervous system of both vertebrates and invertebrates . Inhibition of AChE can affect normal nerve pulse transmission, leading to changes in behavior and body movement .

The biochemical pathways affected by pyrazoline derivatives can also vary. Some compounds have been found to influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and can increase dramatically under cellular damage .

Zukünftige Richtungen

The future directions in the research of pyrazoles, including “3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one”, could involve exploring their potential applications in various fields such as medicine, agriculture, and industry . Additionally, the development of greener and more economical synthetic methods for pyrazoles could be a significant area of future research .

Eigenschaften

IUPAC Name |

5-cyclopropyl-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIMTHXMZSLSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

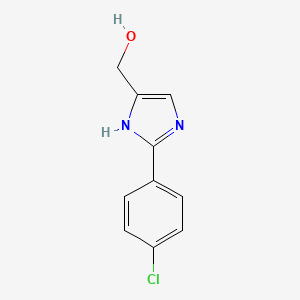

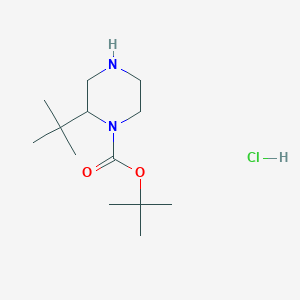

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

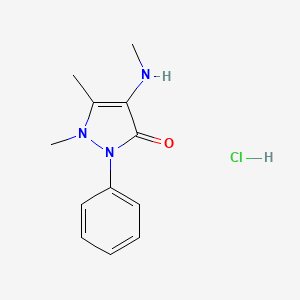

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)